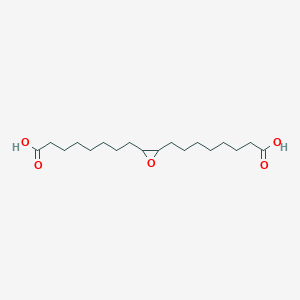
8,8'-(Oxirane-2,3-diyl)dioctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-(Oxirane-2,3-diyl)dioctanoic acid is a chemical compound characterized by the presence of an oxirane ring and two octanoic acid chains. The oxirane ring, also known as an epoxide, is a three-membered cyclic ether with significant reactivity due to the ring strain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-(Oxirane-2,3-diyl)dioctanoic acid typically involves the formation of the oxirane ring followed by the attachment of octanoic acid chains. One common method for synthesizing oxiranes is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds via the formation of a three-membered ring structure.
Industrial Production Methods: On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, a simple oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen . The specific conditions for synthesizing 8,8’-(Oxirane-2,3-diyl)dioctanoic acid would depend on the starting materials and desired yield.
Analyse Chemischer Reaktionen
Types of Reactions: 8,8’-(Oxirane-2,3-diyl)dioctanoic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8,8’-(Oxirane-2,3-diyl)dioctanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development due to its reactivity and structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 8,8’-(Oxirane-2,3-diyl)dioctanoic acid exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functional groups and intermediates that interact with molecular targets and pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Oxirane (ethylene oxide): A simple oxirane with significant industrial applications.
2,3-Dimethyloxirane: A substituted oxirane with different reactivity and applications.
Comparison: 8,8’-(Oxirane-2,3-diyl)dioctanoic acid is unique due to the presence of long octanoic acid chains, which impart different physical and chemical properties compared to simpler oxiranes. The combination of the oxirane ring and octanoic acid chains makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
50632-64-9 |
|---|---|
Molekularformel |
C18H32O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
8-[3-(7-carboxyheptyl)oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H32O5/c19-17(20)13-9-5-1-3-7-11-15-16(23-15)12-8-4-2-6-10-14-18(21)22/h15-16H,1-14H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
HBJUPPWOEYNGBO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC1C(O1)CCCCCCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



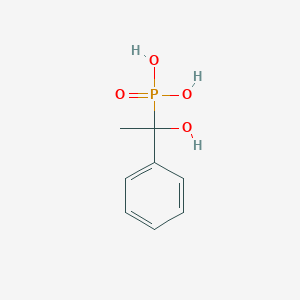

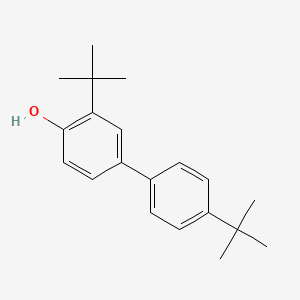
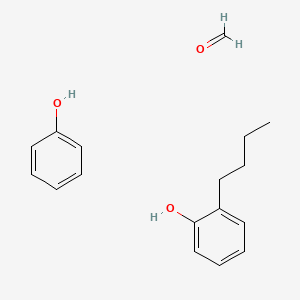
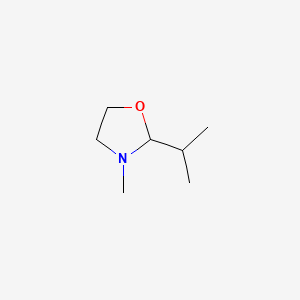
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
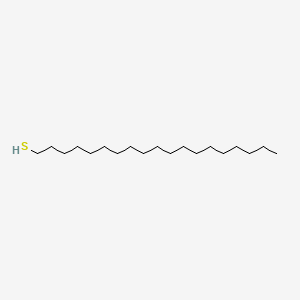
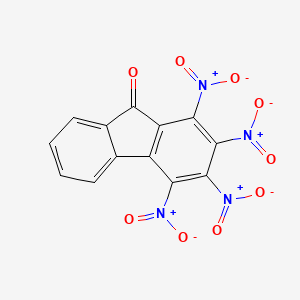
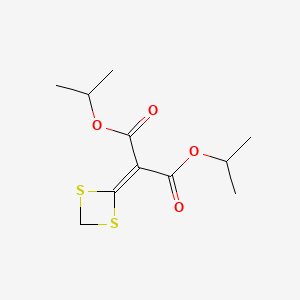

![2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol](/img/structure/B14655634.png)

![Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate](/img/structure/B14655640.png)
